molecular formula C9H12N4O B8015769 N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine CAS No. 1429418-46-1

N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B8015769
CAS No.: 1429418-46-1
M. Wt: 192.22 g/mol
InChI Key: DYQWNFWOFVANAB-UHFFFAOYSA-N
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Description

N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine is a heterocyclic compound that features both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine typically involves the condensation of furan derivatives with pyrazole derivatives. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole-3,4-diamine with furan-2-carbaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions for yield and purity would be key considerations in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amino groups on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process. In anticancer research, it targets specific pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual furan and pyrazole rings, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-N-(furan-2-ylmethyl)-1-methylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-13-6-8(10)9(12-13)11-5-7-3-2-4-14-7/h2-4,6H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQWNFWOFVANAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NCC2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205266
Record name 1H-Pyrazole-3,4-diamine, N3-(2-furanylmethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429418-46-1
Record name 1H-Pyrazole-3,4-diamine, N3-(2-furanylmethyl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429418-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3,4-diamine, N3-(2-furanylmethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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